3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 918785-16-7
VCID: VC16924193
InChI: InChI=1S/C15H17NO2/c1-3-5-10-18-14-11-12-8-6-7-9-13(12)16(4-2)15(14)17/h3,5-9,11H,4,10H2,1-2H3
SMILES:
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol

3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one

CAS No.: 918785-16-7

Cat. No.: VC16924193

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one - 918785-16-7

Specification

CAS No. 918785-16-7
Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
IUPAC Name 3-but-2-enoxy-1-ethylquinolin-2-one
Standard InChI InChI=1S/C15H17NO2/c1-3-5-10-18-14-11-12-8-6-7-9-13(12)16(4-2)15(14)17/h3,5-9,11H,4,10H2,1-2H3
Standard InChI Key RJUDNQDKGLLOOP-UHFFFAOYSA-N
Canonical SMILES CCN1C2=CC=CC=C2C=C(C1=O)OCC=CC

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one delineates its molecular architecture:

  • A quinolin-2(1H)-one core (a bicyclic system comprising a benzene ring fused to a 2-pyridone ring).

  • An ethyl group at the N-1 position, replacing the hydrogen atom of the lactam nitrogen.

  • A but-2-en-1-yloxy substituent at the C-3 position, introducing an unsaturated ether moiety.

Synthetic Methodologies

N-Alkylation of Quinolin-2-one

Physicochemical Characterization

Spectroscopic Data

While experimental data for 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one are unavailable, inferences can be drawn from related compounds:

Infrared Spectroscopy (IR)

  • Carbonyl (C=O) stretch: Expected at ~1650–1680 cm⁻¹, consistent with the 2-quinolone moiety .

  • Ether (C–O–C) stretch: Appears at ~1100–1250 cm⁻¹ .

  • Alkenyl (C=C) stretch: Observed at ~1620–1680 cm⁻¹ for the but-2-en-1-yl group .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • N-Ethyl group: A triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂) .

    • But-2-en-1-yloxy group: Olefinic protons as doublets at δ 5.2–5.8 ppm; methylene protons adjacent to oxygen at δ 4.3–4.5 ppm .

    • Aromatic protons: Multiplet signals between δ 6.8–8.5 ppm .

  • ¹³C NMR:

    • Quinolin-2-one carbonyl at δ 160–165 ppm .

    • Olefinic carbons at δ 115–125 ppm .

Mass Spectrometry (MS)

  • Molecular ion peak [M⁺] at m/z 285 (C₁₆H₁₇NO₂).

  • Fragment ions at m/z 242 (loss of CH₂=CHCH₂) and m/z 174 (quinolin-2-one core) .

Crystallographic and Computational Insights

Predicted Crystal Packing

In analogous compounds like ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, C–H⋯O hydrogen bonds organize molecules into columns or sheets . For 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one, similar intermolecular interactions (e.g., C–H⋯O between the lactam carbonyl and alkenyl protons) may stabilize a layered crystal lattice.

Molecular Docking Predictions

While no docking studies exist for this compound, quinolin-2-one derivatives exhibit affinity for viral proteases and bacterial enzymes . Hypothetically, the but-2-en-1-yloxy group could enhance binding to hydrophobic pockets in target proteins due to its unsaturated chain.

Biological and Industrial Relevance

Antiviral Applications

Molecular docking studies of related quinolones reveal binding to SARS-CoV-2 main protease (Mpro) with affinity comparable to Darunavir . The unsaturated ether moiety in 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one could facilitate π–π stacking with viral protease active sites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator